molecular formula C16H25N3O3S B2632965 1-Cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]-1-methylurea CAS No. 692732-95-9

1-Cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]-1-methylurea

Cat. No.: B2632965
CAS No.: 692732-95-9
M. Wt: 339.45
InChI Key: CNQRGSHEOJLDJP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]-1-methylurea is an organic compound with the molecular formula C16H25N3O3S It is known for its unique chemical structure, which includes a cyclohexyl group, a dimethylsulfamoyl group, and a phenyl group attached to a methylurea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]-1-methylurea typically involves the reaction of cyclohexylamine with 4-(dimethylsulfamoyl)phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

Cyclohexylamine+4-(dimethylsulfamoyl)phenyl isocyanateThis compound\text{Cyclohexylamine} + \text{4-(dimethylsulfamoyl)phenyl isocyanate} \rightarrow \text{this compound} Cyclohexylamine+4-(dimethylsulfamoyl)phenyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature, pressure, and reactant concentrations are essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]-1-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the phenyl ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents like water or ethanol.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives or other oxidized products.

    Reduction: Formation of amine derivatives or reduced urea compounds.

    Substitution: Formation of substituted phenyl derivatives or modified urea compounds.

Scientific Research Applications

1-Cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]-1-methylurea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]-1-methylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-3-[4-(methylsulfamoyl)phenyl]-1-methylurea
  • 1-Cyclohexyl-3-[4-(ethylsulfamoyl)phenyl]-1-methylurea
  • 1-Cyclohexyl-3-[4-(propylsulfamoyl)phenyl]-1-methylurea

Uniqueness

1-Cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]-1-methylurea is unique due to the presence of the dimethylsulfamoyl group, which imparts specific chemical and physical properties to the compound

Properties

IUPAC Name

1-cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-18(2)23(21,22)15-11-9-13(10-12-15)17-16(20)19(3)14-7-5-4-6-8-14/h9-12,14H,4-8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQRGSHEOJLDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)N(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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